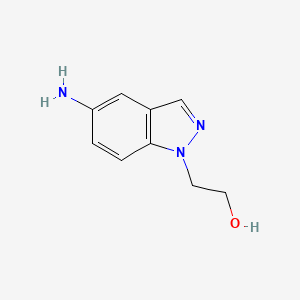

2-(5-amino-1H-indazol-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminoindazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIVBAYGSPWLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657233 | |

| Record name | 2-(5-Amino-1H-indazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-96-2 | |

| Record name | 5-Amino-1H-indazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Amino-1H-indazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 5 Amino 1h Indazol 1 Yl Ethanol and Analogous Indazole Compounds

Regioselective Functionalization Strategies

Direct functionalization of the indazole ring is complicated by the presence of two reactive nitrogen atoms (N1 and N2), leading to potential regioisomeric mixtures. Consequently, developing strategies for selective substitution is a primary focus in the synthesis of indazole derivatives.

N1-Alkylation Approaches and Selectivity

The N1-alkylation of indazoles is often the thermodynamically favored pathway, as the resulting 1H-indazole tautomer is typically more stable than the 2H-tautomer. beilstein-journals.orgconnectjournals.com Achieving high selectivity for N1-alkylation often involves exploiting this thermodynamic preference through the careful selection of reaction conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgjackwestin.comyoutube.com

A widely adopted and effective method for promoting N1-selectivity is the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF). nih.gov This combination has demonstrated excellent N1 regioselectivity (>99:1) for a variety of C3-substituted indazoles. nih.gov The selectivity is thought to arise from the coordination of the sodium cation between the N2 nitrogen and a substituent at the C3 position, sterically hindering the approach of the alkylating agent to the N2 position. nih.govbeilstein-journals.org Increasing the reaction temperature from ambient to 50 °C can drive the reaction to completion while maintaining high N1-selectivity. nih.gov For the synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol, this approach could involve the reaction of 5-amino-1H-indazole (or a protected precursor like 5-nitro-1H-indazole) with an electrophile such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide.

Studies have shown that while N1-substituted indazoles are thermodynamically more stable, reaction conditions dictate the final product ratio. connectjournals.com Longer reaction times and elevated temperatures generally favor the formation of the N1-alkylated product. connectjournals.com

Table 1: Conditions Favoring N1-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 50 | >99:1 | 91 | nih.gov |

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | 94 | nih.gov |

| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | 85 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Tosylates | Cs₂CO₃ | Dioxane | 90 | N1 selective | 90-98 | beilstein-journals.org |

N2-Alkylation Approaches and Selectivity

While thermodynamically less favored, the N2-alkylated indazole is often the kinetic product, forming faster under certain conditions. connectjournals.com Methodologies to selectively obtain N2-isomers typically rely on kinetic control or specific reagents that direct substitution to the N2 position.

The Mitsunobu reaction, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is a notable method that often shows a strong preference for N2-alkylation. For example, the reaction of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded the N2- and N1-isomers in a 2.5:1 ratio. beilstein-journals.orgnih.gov This selectivity can be influenced by the phosphine intermediate, which may provide chelation control that directs the alkylating agent to the N2 nitrogen. nih.gov

Substituents on the indazole ring, particularly at the C7 position, can also exert strong directing effects. Indazoles with electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) at the C7 position have shown excellent N2-selectivity (≥96%) under standard alkylation conditions (NaH in THF). beilstein-journals.org This is attributed to electronic effects that increase the nucleophilicity of the N2 atom.

Furthermore, specific acid or metal catalysts can promote selective N2-alkylation. The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates as alkylating agents provides a general and highly selective route to 2-alkyl-2H-indazoles, avoiding the formation of N1-isomers. organic-chemistry.org

Table 2: Conditions Favoring N2-Alkylation of Indazoles | Indazole Substrate | Reagents | Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methyl 1H-indazole-3-carboxylate | n-Pentanol, PPh₃, DIAD | THF | RT | 1:2.5 | 78 (total) | beilstein-journals.orgnih.gov | | 7-Nitro-1H-indazole | n-Pentyl bromide, NaH | THF | 50 | 4:96 | 91 | beilstein-journals.org | | 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate, TfOH | Dichloromethane | RT | N2 selective | up to 96 | organic-chemistry.org | | 1H-Indazole | Allyl/Benzyl Bromides, Ga/Al or Al | THF | 65 | N2 selective | High | rsc.org |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the carbon framework of indazoles without pre-functionalized starting materials. These methods typically employ transition-metal catalysts, such as palladium or rhodium, and often utilize a directing group to achieve high regioselectivity. rsc.orgrsc.org

Palladium-catalyzed C-H activation is a versatile tool for this purpose. nih.gov For instance, the nitrogen atoms within the indazole ring can direct the catalyst to functionalize adjacent C-H bonds, such as at the C7 position. Similarly, a substituent at the N2 position, like a 2-phenyl group, can direct ortho-C-H activation on that substituent. rsc.org

Rhodium(III) catalysis has also been effectively used. In one approach, the azo moiety of an azobenzene starting material directs ortho-C–H activation, which is followed by a cyclative capture reaction with an aldehyde to construct the 2-aryl-2H-indazole core in a single step. acs.org Copper-catalyzed C-H amination has also been reported, enabling the regioselective C3 amination of 2H-indazoles to produce indazole-containing indazol-3(2H)-ones. nih.gov These strategies offer efficient routes to complex indazole derivatives that would be challenging to access through traditional methods.

Metal-Catalyzed Synthetic Routes

Metal catalysis is fundamental to modern organic synthesis and provides powerful methods for constructing the indazole core itself, often through intramolecular cyclization reactions. Palladium and copper are the most prominently used metals for these transformations.

Palladium-Catalyzed Transformations

Palladium catalysts are highly effective for forming the indazole ring system through intramolecular C-N bond formation. A common strategy is the palladium-catalyzed cyclization of arylhydrazones derived from 2-haloaldehydes or 2-haloacetophenones. acs.org This intramolecular amination has been studied extensively, with catalyst systems like Pd(dba)₂ combined with chelating phosphine ligands (e.g., rac-BINAP, dppf) and a base such as Cs₂CO₃ or K₃PO₄ proving effective. acs.org This method is broadly applicable to substrates with both electron-donating and electron-withdrawing groups. acs.org One-pot procedures starting from 2-bromobenzaldehydes and arylhydrazines have also been developed, offering an operationally simple route to 1-aryl-1H-indazoles. researchgate.net

Beyond ring formation, palladium catalysis is crucial for the further functionalization of the indazole skeleton. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a highly effective method for forming new C-C bonds. nih.gov This has been used to synthesize a variety of aryl-substituted indazole derivatives by reacting bromo-indazoles with various boronic acids in the presence of a palladium catalyst like PdCl₂(dppf). nih.gov Other palladium-catalyzed reactions, such as Heck and Stille couplings, have also been applied to modify azaindazole scaffolds. researchgate.net

Copper-Catalyzed Reactions

Copper-catalyzed reactions have gained significant attention as a more economical and sustainable alternative to palladium-based methods for indazole synthesis. tandfonline.com Copper(I) iodide (CuI) is a frequently used catalyst for intramolecular amination reactions to construct the indazole ring. For example, the cyclization of arylhydrazones of 2-bromoaldehydes can be efficiently catalyzed by CuI in the presence of a ligand like 1,10-phenanthroline and a base like KOH. tandfonline.com This approach has been successfully applied to a wide range of substrates, affording 1-aryl-1H-indazole products in high yields. tandfonline.com The methodology is also effective for less reactive o-chloroarylhydrazones, which are often more readily available and less expensive than their bromo- counterparts. beilstein-journals.orgnih.gov

Copper is also highly effective for intermolecular C-N cross-coupling reactions (N-arylation) to attach aryl groups to the indazole nitrogen atoms. acs.org Catalyst systems using CuI with diamine ligands can couple various nitrogen heterocycles, including indazoles, with aryl iodides and bromides, often with excellent regioselectivity for the N1 position. acs.org Ligand-free systems, for instance using CuI with K₃PO₄ in DMF, have also been developed for the N-arylation of indazole with aryl bromides, offering a simple and efficient protocol. tandfonline.com More advanced copper-catalyzed cascade reactions have been designed to create complex fused systems, such as the synthesis of imidazo[1,2-b]indazole from 2-(2H-indazol-2-yl)aniline via a one-pot C-N coupling and intramolecular C-H amination. rsc.org

Rhodium and Other Transition Metal Catalysis

Transition-metal-catalyzed reactions, particularly those involving C-H activation and annulation, have become powerful tools for constructing functionalized indazole derivatives. researchgate.net Rhodium, cobalt, palladium, and copper catalysts are at the forefront of these developments, enabling novel and efficient synthetic pathways. benthamdirect.comresearchgate.net

Rhodium(III) catalysts have been effectively used in the one-step synthesis of N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to a wide array of aldehydes. nih.govnih.gov This formal [4+1] annulation process is initiated by the Rh(III)-catalyzed addition of an azobenzene C-H bond to an aldehyde, followed by cyclization and aromatization. nih.gov The reaction demonstrates high functional group compatibility. nih.govnih.gov Similarly, cobalt(III) catalysis has been developed for synthesizing 2-aryl indazoles from azobenzenes and various aldehydes, representing one of the first applications of Co(III) in C-H bond additions to carbonyl compounds. acs.org

Palladium catalysis facilitates the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. This method involves a regioselective intermolecular N-benzylation, followed by intramolecular N-arylation and oxidation. organic-chemistry.org Copper-catalyzed methods are also prevalent, used in one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide to form 2H-indazoles. organic-chemistry.org Another copper(I)-mediated one-pot synthesis yields 2,3-dihydro-1H-indazoles from substituted ortho-iodobenzyl bromides and di-tert-butyl hydrazodiformate, providing moderate to good yields (55%–72%). mdpi.comresearchgate.net Silver(I)-mediated intramolecular oxidative C-H amination offers an efficient route to construct a variety of 1H-indazoles. nih.govacs.org

Table 1: Comparison of Transition Metal-Catalyzed Syntheses of Indazole Analogs

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| [Cp*RhCl2]2 / AgSbF6 | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | One-step C-H bond functionalization and cyclative capture. nih.govnih.govnih.gov |

| Cp*Co(III) complexes | Azobenzenes, Aldehydes | 2-aryl indazoles | First example of Co(III)-catalyzed C-H bond addition to aldehydes. acs.org |

| Palladium / t-Bu3PHBF4 | 2-bromobenzyl bromides, Arylhydrazines | 2-aryl-2H-indazoles | Regioselective intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org |

| Cu2O-NP | 2-bromobenzaldehydes, Primary amines, Sodium azide | 2H-indazoles | One-pot, three-component reaction in a green solvent (PEG 300). organic-chemistry.org |

| CuI / 1,10-phenanthroline | ortho-iodo benzylbromides, di-tert-butyl hydrazodiformate | 2,3-dihydro-1H-indazoles | One-pot procedure with moderate to good yields. mdpi.comresearchgate.net |

| Ag(I) salts | N-aryl-N-(ortho-methylaryl)hydrazones | 1H-indazoles | Intramolecular oxidative C-H bond amination. nih.gov |

Non-Metal-Catalyzed and Green Chemistry Syntheses

In line with the principles of green chemistry, recent research has focused on developing synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. These approaches include acid/base-mediated processes and the use of alternative energy sources like microwaves and ultrasound. benthamdirect.combohrium.com

Acid and base-mediated reactions provide effective, metal-free pathways for indazole synthesis. For instance, a one-pot regioselective synthesis of N-alkylated indazoles from 2-methylanilines has been achieved using citric acid in an ethanol-water mixture. This method was used to synthesize ethyl 2-(5-amino-1H-indazol-1-yl)acetate in 86% yield. semanticscholar.org Ammonium chloride has also been employed as a mild acid catalyst in the synthesis of 1-H-indazole derivatives by grinding ortho-hydroxybenzaldehyde with hydrazine hydrate in ethanol (B145695), offering a practical and green protocol. samipubco.com

Base-mediated methods are equally significant. An efficient route to 1-aryl-5-nitro-1H-indazoles involves the deprotonation of arylhydrazones followed by a nucleophilic aromatic substitution (SNAr) ring closure. nih.gov Furthermore, an inexpensive base like potassium methoxide (CH3OK) can catalyze the benzyl C-H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes to afford 2-aryl-2H-indazoles, eliminating the need for transition-metal catalysts and oxidants. caribjscitech.com The choice of base can also direct the reaction pathway; for example, in the reaction of arylamino oximes, triethylamine promotes the formation of benzimidazoles, while 2-aminopyridine favors the synthesis of N-arylindazoles. organic-chemistry.org

Table 2: Acid/Base-Mediated Syntheses of Indazole Derivatives

| Catalyst/Reagent | Substrates | Product | Key Features |

|---|---|---|---|

| Citric Acid | 2-methylanilines, Sodium nitrite, Ethyl chloroacetate | N1-substituted indazoles | One-pot, green synthesis in EtOH/H2O. semanticscholar.org |

| NH4Cl | ortho-hydroxybenzaldehyde, Hydrazine hydrate | 1-H-indazoles | Eco-friendly grinding protocol. samipubco.com |

| Potassium methoxide (CH3OK) | ortho-alkyl substituted azoxybenzenes | 2-aryl-2H-indazoles | Metal-free, base-catalyzed C-H deprotonation and cyclization. caribjscitech.com |

| Base (for SNAr) | Arylhydrazones of 2-fluoro-5-nitro-benzaldehydes | 1-aryl-5-nitro-1H-indazoles | Nucleophilic aromatic substitution ring closure. nih.gov |

| 2-Aminopyridine | Arylamino oximes | N-arylindazoles | Base-dependent selectivity. organic-chemistry.org |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various indazole analogs. For example, the synthesis of 2-phenyl-3,1-benzoxazin-4-ones, key intermediates for novel quinazolinones, was achieved from 2-aminobenzoic acid and triethyl orthobenzoate using microwave assistance. arkat-usa.org In another study, the synthesis of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones, structurally related to bioactive compounds, was performed under microwave irradiation, affording higher yields (85–91%) in significantly shorter times compared to conventional heating (70–83%). nih.gov The development of one-pot, microwave-assisted protocols, such as the synthesis of 5-monosubstituted hydantoins from amino acids in water, highlights the potential for scalable, rapid, and eco-friendly strategies in heterocyclic chemistry. beilstein-journals.org

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to traditional synthetic methods. researchgate.netnih.gov The physical phenomenon of acoustic cavitation enhances reaction rates, improves yields, and allows for milder reaction conditions. nih.govmdpi.com This technique has been effectively used for the synthesis of various heterocyclic compounds, including indazole precursors and analogs. researchgate.net For example, an ultrasound-assisted, catalyst-free synthesis of 2,4,5-trisubstituted imidazole derivatives was carried out in an ethanol-water solvent, demonstrating an eco-effective route. researchgate.net In the bromination of indazoles at the C3 position, ultrasonic irradiation significantly shortens the reaction time to 30 minutes under mild conditions. nih.gov Compared to conventional reflux or stirring methods, ultrasound-assisted reactions consistently show higher yields and faster reaction times, often reducing hours of reaction to mere minutes. mdpi.com

Table 3: Comparison of Microwave and Ultrasonic-Assisted Synthesis vs. Conventional Methods

| Heterocyclic System | Method | Reaction Time | Yield |

|---|---|---|---|

| Imidazol-4(5H)-ones nih.gov | Microwave | Not specified | 85–91% |

| Imidazol-4(5H)-ones nih.gov | Conventional Heating | Not specified | 70–83% |

| Substituted Imidazoles mdpi.com | Ultrasonic Irradiation | 35–60 min | 73–98% |

| Substituted Imidazoles mdpi.com | Conventional Reflux | 120–190 min | 38–86% |

| 2-aminobenzimidazoles mdpi.com | Ultrasonic Irradiation | 4 min | 72–95% |

| 2-aminobenzimidazoles mdpi.com | Conventional (No Ultrasound) | 45 min | 55–86% |

| C3-Bromination of Indazoles nih.gov | Ultrasonic Irradiation | 30 min | Good yields |

One-pot and solvent-free reactions are highly desirable as they reduce the number of synthetic steps, minimize solvent waste, and simplify purification processes. nih.gov Several one-pot procedures for indazole synthesis have been developed. A notable example is the copper(I)-mediated synthesis of 2,3-dihydro-1H-indazoles, which provides yields of 55-72% in a single step, a significant improvement over two-step sequences. researchgate.net Another one-pot protocol allows for the preparation of 1-alkyl-1H-indazoles from hydrazones and arynes via NCS-chlorination/aryne annulation, yielding the desired products in high yields. nih.gov Metal-free, one-pot reactions of 2-aminophenones with hydroxylamine derivatives also provide indazoles in very good yields under mild conditions. organic-chemistry.org

Solvent-free "grinding" techniques represent a particularly green approach. The synthesis of 1-H-indazole derivatives using ammonium chloride as a catalyst can be achieved by simply grinding the reactants, leading to high yields in short reaction times. samipubco.com Similarly, a solvent-free synthesis of triazolo[1,2-a]indazole-1,3,8-trione derivatives under microwave irradiation using a silica nanoparticle catalyst showcases the synergy of combining green chemistry techniques. mdpi.com

Chemo- and Regioselectivity in Indazole Synthesis

Controlling chemo- and regioselectivity is a critical challenge in the synthesis of substituted indazoles, as alkylation and other functionalizations can occur at different positions, primarily the N1 and N2 atoms of the indazole ring. The development of selective synthetic methods is therefore of paramount importance.

In transition metal catalysis, regioselectivity is often dictated by the catalyst and directing groups. For example, in the Rh(III)-catalyzed coupling of unsymmetrical azobenzenes, steric effects can dominate the regioselective outcome. nih.govacs.org This control has led to the development of removable aryl groups that allow for the preparation of indazoles without N-substitution. nih.gov Palladium-catalyzed reactions have also shown high regioselectivity in the synthesis of 2-aryl-substituted 2H-indazoles. organic-chemistry.org

The choice of reagents and reaction conditions is crucial for controlling the N1 versus N2 substitution pattern. For instance, base-catalyzed aza-Michael reactions have been shown to be N1-selective. google.com In contrast, specific protocols using trifluoromethanesulfonic acid or copper(II) triflate have been developed for the general and selective N2-alkylation of 1H-indazoles. organic-chemistry.org A one-pot, citric acid-mediated procedure for synthesizing N-alkylated indazoles from 2-methylanilines also demonstrates excellent regioselectivity, favoring the N1-substituted product. The ability to direct reactions to a specific nitrogen atom is essential for creating the precise molecular architecture required for targeted biological activity.

Tautomeric Considerations in Indazole Derivatives (1H-Indazole vs. 2H-Indazole)

Indazole, a bicyclic aromatic heterocycle, exists in different tautomeric forms, primarily the 1H- and 2H-indazoles. nih.govnih.gov This tautomerism is a critical factor in the synthesis of indazole derivatives, as it influences the reactivity, stability, and ultimately the regioselectivity of substitution reactions. nih.gov The position of the single hydrogen atom on one of the two nitrogen atoms in the pyrazole (B372694) ring gives rise to these tautomers. nih.gov

The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form in most conditions, including the gas phase, in solution, and in the solid state. nih.govnih.govcaribjscitech.com The greater stability of the 1H-tautomer, which has a benzenoid structure, is attributed to its lower energy state compared to the 2H-tautomer, which possesses a quinonoid structure. nih.govcaribjscitech.com The energy difference between the two tautomers is estimated to be approximately 2.3 kcal/mol. chemicalbook.com Theoretical calculations further support the higher stability of the 1H form. researchgate.net

Despite the greater stability of the 1H-tautomer, the formation of N-substituted indazoles can yield a mixture of both N-1 and N-2 isomers. This is because the N-2 isomers are often kinetically favored, while the N-1 isomers are the thermodynamically more stable products. nih.gov The reaction conditions, including the solvent, base, and alkylating or acylating agent, can significantly influence the ratio of the resulting isomers. nih.gov For instance, in N-acylation reactions, the N-2 acylindazole may form initially but can isomerize to the more stable N-1 regioisomer. nih.gov

The distinct properties of these tautomers also manifest in their physical characteristics. For example, the dipole moment of 2H-indazole is significantly higher than that of 1H-indazole. caribjscitech.com Spectroscopic methods, particularly NMR, are invaluable for distinguishing between the 1- and 2-substituted isomers due to characteristic differences in their spectra. nih.gov

| Property | 1H-Indazole | 2H-Indazole | Reference |

| Relative Stability | More stable (thermodynamic product) | Less stable (kinetic product) | nih.govnih.gov |

| Structure | Benzenoid | Quinonoid | nih.govcaribjscitech.com |

| Energy Difference | Lower energy | Higher energy (~2.3 kcal/mol) | chemicalbook.com |

| Predominance | Predominant form in most phases | Less abundant | nih.govnih.gov |

Influence of Substituents on Reaction Outcome and Selectivity

The nature and position of substituents on the indazole ring play a crucial role in directing the outcome and regioselectivity of synthetic transformations, particularly N-alkylation and N-arylation reactions. nih.gov Both electronic and steric effects of the substituents can significantly alter the nucleophilicity of the N-1 and N-2 positions, thereby influencing which nitrogen atom is preferentially functionalized. nih.gov

Steric hindrance is a significant factor. Bulky substituents at the C-3 position tend to favor substitution at the N-1 position. For example, indazoles with 3-tert-butyl, 3-carboxymethyl, or 3-carboxamide groups show high N-1 regioselectivity during alkylation. nih.gov This is attributed to the steric bulk of the C-3 substituent hindering the approach of the electrophile to the adjacent N-2 position.

The electronic properties of substituents also exert a strong influence. Electron-withdrawing groups can alter the electron density at the nitrogen atoms and affect the acidity of the N-H proton. For instance, the presence of a nitro group (an electron-withdrawing group) on the indazole ring has been shown to affect reaction yields. mdpi.com In a study on the N-alkylation of various substituted indazoles, it was found that electron-withdrawing substituents at the C-7 position, such as NO2 or CO2Me, led to excellent N-2 regioselectivity (≥ 96%). nih.gov This suggests that the electronic effect of the substituent can override steric considerations in determining the reaction outcome.

The reaction conditions, in concert with substituent effects, dictate the final product distribution. The choice of base and solvent system can modulate the regioselectivity. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving N-1 selective alkylation for a range of C-3 substituted indazoles. nih.gov Conversely, different conditions can be employed to favor the formation of 2H-indazoles. One-pot condensation and reductive cyclization methods have been developed for the selective synthesis of 2-substituted 2H-indazoles. acs.org The reaction of 2-bromobenzaldehydes with primary amines and sodium azide, catalyzed by copper, is another method to produce 2-aryl-2H-indazoles. organic-chemistry.org

The following table summarizes the influence of substituent position on the regioselectivity of N-alkylation:

| Substituent Position | Effect on N-Alkylation | Predominant Isomer | Reference |

| C-3 (Bulky groups) | Steric hindrance at N-2 | N-1 | nih.gov |

| C-7 (Electron-withdrawing) | Electronic influence | N-2 | nih.gov |

The interplay between the inherent tautomeric equilibrium of the indazole core and the electronic and steric effects of its substituents provides a complex but powerful platform for controlling the synthesis of specifically functionalized indazole derivatives. A thorough understanding of these principles is essential for the rational design of synthetic routes to target molecules like this compound and its analogs.

Mechanistic Elucidation of Reactions Involving 2 5 Amino 1h Indazol 1 Yl Ethanol Precursors and Analogues

Computational Investigations of Reaction Pathways

Theoretical chemistry provides powerful tools for exploring the intricacies of chemical reactions at a molecular level. For indazole systems, computational studies have been instrumental in explaining observed experimental outcomes, particularly the regioselectivity of substitution reactions.

A potential energy surface (PES) is a mathematical concept that maps the energy of a molecular system as a function of the geometric positions of its atoms. longdom.org By analyzing the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest energy pathways for a reaction.

In the context of indazole alkylation, quantum mechanical (QM) analyses have been used to calculate the reaction energy profiles for substitution at the N1 and N2 positions. wuxibiology.com For the reaction of indazole with methyl trichloroacetimidate, initial calculations of the activation energies for direct alkylation showed a lower barrier for N1 alkylation (12.76 kcal/mol) compared to N2 alkylation (13.87 kcal/mol). wuxibiology.com This initial finding contradicted experimental results that showed high selectivity for the N2 product. wuxibiology.com

Table 1: Calculated Activation Energies for Indazole Alkylation

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Corrected Energy Barrier (kcal/mol) |

|---|---|---|

| N1 Alkylation | 12.76 wuxibiology.com | 17.22 wuxibiology.com |

| N2 Alkylation | 13.87 wuxibiology.com | 13.87 wuxibiology.com |

Data derived from quantum mechanical analyses of the reaction between indazole and methyl trichloroacetimidate. wuxibiology.com

Quantum mechanical (QM) studies are essential for understanding the structure and stability of transient species like reaction intermediates and transition states. In the synthesis of indazole derivatives, QM calculations, often using Density Functional Theory (DFT), have provided deep mechanistic insights. wuxibiology.comacs.org

For instance, DFT calculations have been used to investigate the mechanism of the addition of formaldehyde (B43269) to indazole. semanticscholar.org These studies analyze the protonated forms of the reactants, as the reaction is often carried out in acidic media. The calculations help to determine the most likely reaction pathway by comparing the energies of different potential intermediates. semanticscholar.org

In the highly selective N2 alkylation of indazoles, QM analysis of the intermediates confirms the proposed mechanism. wuxibiology.com The process involves the protonation of an alkyl 2,2,2-trichloroacetimidate under acidic conditions. This activated intermediate is then subject to nucleophilic attack by the indazole. The calculations of the tautomeric forms of the indazole substrate (1H vs. 2H) are crucial for understanding the relative stability of the intermediates leading to either N1 or N2 products. wuxibiology.com The intermediate for N2 alkylation originates from the more stable 1H-indazole, making it the more favorable pathway. wuxibiology.com

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental evidence is necessary to validate and refine proposed mechanisms. Kinetic, thermodynamic, and product analysis studies are common experimental approaches.

The regioselectivity of indazole N-alkylation is often governed by a delicate balance of kinetic and thermodynamic factors, which can be influenced by reaction conditions such as the base, solvent, and electrophile used. nih.gov Some synthetic methods achieve regioselectivity through an equilibration process that favors the thermodynamically more stable product. nih.gov

The development of a highly selective and scalable N1-alkylation of indazoles demonstrated that the high selectivity was consistent with thermodynamic control. nih.govrsc.org In this process, a two-step reductive amination using an aldehyde first forms an enamine intermediate. This initial condensation step occurs with exclusive N1 selectivity. nih.govrsc.org The thermodynamic stability of the N1-substituted enamine intermediate, compared to the potential N2-substituted alternative, drives the reaction toward the desired N1 product. nih.govrsc.org

Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a chemical reaction. In complex multi-step syntheses, various techniques can be employed to pinpoint the RDS. For example, in a rhodium-catalyzed asymmetric synthesis, Hammett analysis and DFT calculations were combined to identify migratory insertion as the rate-, enantio-, regio-, and geometry-determining step. acs.org Similarly, in a palladium-catalyzed hydroamination, the formation of an η³-allyl-Pd(II) intermediate was identified as the RDS, with an energy barrier of 18.8 kcal/mol. acs.org

For reactions involving indazole precursors, the elucidation of the RDS can be complex. In the N2-alkylation of indazole with protonated alkyl 2,2,2-trichloroacetimidate, the nucleophilic displacement by the N2-nitrogen of indazole on the activated imidate is the key step whose energy barrier determines the reaction rate and selectivity against the N1-alkylation pathway. wuxibiology.com

Specific Mechanistic Aspects of 5-Aminoindazole (B92378) Reactivity

The 5-aminoindazole scaffold is a key precursor for many biologically active compounds. nih.govacs.org The presence of the amino group at the 5-position significantly influences the electronic properties and reactivity of the indazole ring system. The amino group is an electron-donating group, which increases the electron density of the aromatic system and can affect the acidity of the N-H proton and the nucleophilicity of the ring nitrogens.

The solvent and pH environment can dramatically affect the prototropic species of 5-aminoindazole present in solution. acs.org Studies on its absorption and fluorescence spectra have shown the existence of different neutral, cationic, and anionic forms depending on the conditions. For example, in acidic solutions, protonation can occur at the amino group or the pyridinic nitrogen (N2). The equilibrium between these different species will dictate the molecule's reactivity in subsequent reactions. acs.org In synthetic applications, the amino group often requires protection before carrying out reactions at other positions of the indazole ring to prevent unwanted side reactions. acs.org The reactivity of the two ring nitrogens (N1 and N2) towards electrophiles remains a central mechanistic question, with the regiochemical outcome being sensitive to a combination of electronic effects from the amino group and the specific reaction conditions employed. nih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(5-amino-1H-indazol-1-yl)ethanol |

| 5-Aminoindazole |

| 1H-Indazole |

| 2H-Indazole |

| Methyl trichloroacetimidate |

Advanced Spectroscopic and Computational Characterization of 2 5 Amino 1h Indazol 1 Yl Ethanol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 2-(5-amino-1H-indazol-1-yl)ethanol provide a detailed map of the molecule's proton and carbon framework. Chemical shifts (δ) are influenced by the electronic environment of the nuclei, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm). libretexts.orglibretexts.org

In the ¹H NMR spectrum of this compound, the aromatic protons on the indazole ring typically appear in the range of δ 6.5-8.0 ppm. libretexts.orglibretexts.org The protons of the ethanol (B145695) substituent, being attached to sp³ hybridized carbons, resonate at higher fields. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) would likely appear around 3.5-4.5 ppm, while the methylene protons adjacent to the hydroxyl group (CH₂-OH) would be found in a similar region, influenced by the electronegative oxygen atom. libretexts.orglibretexts.org The amino group (-NH₂) protons and the hydroxyl (-OH) proton are often broad and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data. The aromatic carbons of the indazole ring will have chemical shifts in the downfield region, typically between 110 and 150 ppm. The carbon atom attached to the amino group will be significantly affected, as will the carbons of the pyrazole (B372694) part of the indazole ring. The carbons of the ethanol side chain will appear at higher fields, with the C-N carbon expected around 40-60 ppm and the C-O carbon around 55-75 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Proton/Carbon | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 6.5 - 8.0 | 110 - 150 |

| N-CH₂ | 3.5 - 4.5 | 40 - 60 |

| CH₂-OH | 3.5 - 4.5 | 55 - 75 |

| NH₂ | Variable | - |

| OH | Variable | - |

Note: These are general predicted ranges and can be influenced by solvent, temperature, and substitution on the indazole ring.

2D-NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between protons and carbons and in determining the stereochemistry of molecules. wiley.com For this compound and its analogues, several 2D-NMR experiments are particularly useful:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule. For instance, it would show a correlation between the N-CH₂ and CH₂-OH protons of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for establishing the connectivity across the entire molecule, for example, by showing a correlation between the N-CH₂ protons and the carbons of the indazole ring, confirming the point of attachment of the ethanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. This can be particularly useful for determining the stereochemistry and conformation of more complex analogues.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, which has a molecular weight of 177.21 g/mol , the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 177. sigmaaldrich.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org This would result in the loss of a CH₂OH radical (mass 31), leading to a fragment ion at m/z 146.

Cleavage of the ethanol side chain: The bond between the nitrogen of the indazole ring and the ethanol side chain could cleave, resulting in a fragment corresponding to the indazole portion of the molecule.

Loss of water: Alcohols can undergo dehydration, leading to a peak at [M-18]⁺. libretexts.org

Fragmentation of the indazole ring: The indazole ring itself can undergo characteristic fragmentation, although these fragments would be of lower mass.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 177 | [C₉H₁₁N₃O]⁺ | Molecular Ion ([M]⁺) |

| 146 | [C₈H₈N₃]⁺ | Loss of CH₂OH |

| 159 | [C₉H₉N₃]⁺ | Loss of H₂O |

| 133 | [C₇H₇N₃]⁺ | Fragment of the indazole ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H stretching: The amino group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group (-OH) will display a broad absorption band around 3200-3600 cm⁻¹. itwreagents.com

C-H stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. itwreagents.com

C=C and C=N stretching: The aromatic ring of the indazole will have characteristic absorptions in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the primary alcohol will be found in the range of 1050-1150 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The indazole ring system, being an aromatic chromophore, will exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the presence of the amino and ethanol substituents. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its analogues, a single-crystal X-ray diffraction study would provide detailed information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the ethanol side chain relative to the indazole ring.

Intermolecular interactions: The presence and nature of hydrogen bonds (e.g., involving the amino and hydroxyl groups) and other intermolecular forces that dictate the crystal packing. nih.gov

This information is crucial for understanding the solid-state properties of the compound and for correlating its structure with its physical and chemical properties.

Theoretical Chemistry Approaches in Characterization

Computational chemistry provides a powerful tool for complementing experimental data and for gaining deeper insights into the properties of molecules. Density Functional Theory (DFT) is a commonly used method for this purpose. For this compound, theoretical calculations can be used to:

Optimize the molecular geometry: To predict the most stable conformation of the molecule.

Calculate spectroscopic properties: To predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These calculated values can then be compared with experimental data to aid in spectral assignment.

Analyze electronic properties: To calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information provides insights into the reactivity and intermolecular interactions of the molecule.

By combining these advanced spectroscopic and computational techniques, a comprehensive understanding of the structural and electronic properties of this compound and its analogues can be achieved.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the geometric and electronic properties of molecules. By calculating the electron density, DFT methods can determine the optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Table 1: Representative Optimized Geometrical Parameters for a 5-Aminoindazole (B92378) Analogue (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-N2 | 1.35 |

| N2-N3 | 1.33 | |

| C3-C3a | 1.40 | |

| C3a-C4 | 1.41 | |

| C4-C5 | 1.38 | |

| C5-C6 | 1.40 | |

| C6-C7 | 1.39 | |

| C7-C7a | 1.41 | |

| C7a-C3a | 1.40 | |

| C5-N8 | 1.41 | |

| Bond Angle (°) | N2-N3-C3a | 112.0 |

| C3-C3a-N3 | 108.0 | |

| C4-C5-C6 | 120.5 | |

| C5-C6-C7 | 120.0 | |

| C6-C7-C7a | 119.5 | |

| C5-N8-H | 115.0 | |

| Note: This data is representative for a 5-aminoindazole analogue and not specific to this compound. The atom numbering follows standard indazole nomenclature. |

The electronic properties derived from DFT calculations, such as the HOMO and LUMO energies, are crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap suggests a higher reactivity. For many heterocyclic compounds, these frontier orbitals are distributed across the aromatic system. rsc.org

Natural Bond Orbital (NBO) and Atom-in-Molecule (AIM) Analyses

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). stackexchange.comnih.gov This method allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. These interactions are evaluated through second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. stackexchange.com

Table 2: Representative NBO Second-Order Perturbation Stabilization Energies (E(2)) for an Amino-Substituted Heterocyclic Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N8 | π(C4-C5) | 15.2 |

| LP(1) N8 | π(C6-C7) | 12.8 |

| π(C3a-C7a) | π(C4-C5) | 21.5 |

| π(C5-C6) | π(C3a-C7a) | 18.9 |

| σ(C1-H) | σ*(N2-N3) | 2.5 |

| Note: This data is representative for an amino-substituted heterocyclic analogue and not specific to this compound. LP denotes a lone pair. |

Atom-in-Molecule (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. nih.gov This analysis allows for the characterization of chemical bonds based on the topological properties of the electron density, ρ(r), at bond critical points (BCPs). Key topological parameters include the electron density itself, its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)).

The sign of the Laplacian of the electron density (∇²ρ(r)) at a BCP distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0). The value of ρ(r) at the BCP correlates with the bond order. AIM analysis has been successfully applied to characterize the bonding in various heterocyclic systems, including identifying hydrogen bonds and other non-covalent interactions. nih.gov

Table 3: Representative AIM Topological Parameters for a Heterocyclic Analogue

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C-C (aromatic) | 0.28 | -0.75 | -0.25 |

| C-N (aromatic) | 0.30 | -0.80 | -0.30 |

| N-N | 0.32 | -0.90 | -0.35 |

| C-H | 0.25 | -0.65 | -0.20 |

| N-H | 0.22 | -0.50 | -0.15 |

| Note: This data is representative for a heterocyclic analogue and not specific to this compound. a.u. stands for atomic units. |

Biological Activity Profiling and Structure Activity Relationship Sar Studies of 2 5 Amino 1h Indazol 1 Yl Ethanol Derivatives

Anticancer and Antitumor Efficacy

Indazole derivatives have emerged as a promising class of compounds in the realm of oncology, demonstrating a range of activities from kinase inhibition to the modulation of cellular proliferation and apoptosis. nih.gov

Inhibition of Kinases (e.g., Tyrosine Threonine Kinase, FGFR1, PDK1, EGFR)

The anticancer mechanism of many indazole derivatives is rooted in their ability to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. While specific kinase inhibition data for 2-(5-amino-1H-indazol-1-yl)ethanol derivatives is not extensively detailed in the available literature, broader studies on indazole-containing compounds have highlighted their potential as kinase inhibitors. For instance, certain indazole derivatives have been investigated for their inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The strategic design of these molecules often involves incorporating specific pharmacophoric features that enhance their binding affinity to the ATP-binding site of these enzymes.

Cellular Proliferation and Apoptosis Modulation

A hallmark of cancer is uncontrolled cell proliferation and the evasion of programmed cell death, or apoptosis. Indazole derivatives have been shown to effectively target these processes. For example, a series of 1H-indazole-3-amine derivatives were found to induce apoptosis in cancer cells. One particular compound demonstrated a concentration-dependent increase in the total apoptosis rates in K562 cells, suggesting that these derivatives can trigger the intrinsic or extrinsic apoptotic pathways. nih.gov The pro-apoptotic effects are often linked to the modulation of key regulatory proteins, such as the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

Efficacy in Cancer Cell Lines (e.g., A549, MCF7, K562, PC-3, Hep-G2)

The cytotoxic potential of indazole derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. Studies have demonstrated that various substituted indazoles exhibit significant growth inhibitory effects against lung carcinoma (A549), breast adenocarcinoma (MCF-7), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatocellular carcinoma (Hep-G2) cell lines. nih.govnih.gov

For instance, one study reported that a synthesized indazole derivative displayed potent antiproliferative activity against 4T1, HepG2, and MCF-7 cells with IC50 values of 0.23 μM, 0.80 μM, and 0.34 μM, respectively. nih.gov Another investigation into 1H-indazole-3-amine derivatives found that a lead compound exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov The structure-activity relationship studies within these series of compounds often reveal that the nature and position of substituents on the indazole ring and its side chains play a crucial role in determining the cytotoxic potency and selectivity.

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound Series | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Indazole Derivative 2f | 4T1 (Breast Cancer) | 0.23 µM |

| Indazole Derivative 2f | MCF-7 (Breast Cancer) | 0.34 µM |

| Indazole Derivative 2f | HepG2 (Liver Cancer) | 0.80 µM |

| 1H-indazole-3-amine Derivative 6o | K562 (Leukemia) | 5.15 µM |

Antimicrobial and Antifungal Investigations

In addition to their anticancer properties, the versatile indazole scaffold has been explored for its potential in combating microbial and fungal infections.

Broad-Spectrum Antibacterial Activity

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Indazole derivatives have shown promise in this area, with various synthesized compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. scielo.brnih.gov The antibacterial mechanism of these compounds can vary, but they often involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The structural modifications on the indazole core are critical for optimizing the antibacterial potency and spectrum of activity.

Antifungal Potency Against Specific Fungal Strains (e.g., Candida albicans, R. oryzae)

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, represent a significant challenge in clinical settings. Research into the antifungal properties of indazole derivatives has revealed their potential to inhibit the growth of pathogenic fungi. For example, some 2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov The lipophilicity and electronic properties of the substituents on the indazole ring appear to be important factors influencing their antifungal efficacy. While specific data on Rhizopus oryzae is limited in the context of indazole derivatives, the promising activity against Candida species encourages further investigation into their broader antifungal spectrum.

Table 2: Antimicrobial and Antifungal Activity of Selected Indazole Derivatives

| Compound Series | Microorganism | Reported Activity |

|---|---|---|

| 2H-indazole derivatives | Candida albicans | In vitro growth inhibition |

| 2H-indazole derivatives | Candida glabrata | In vitro growth inhibition |

Computational Approaches in Biological Evaluation

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking simulations are instrumental in elucidating how these ligands interact with their biological targets at a molecular level.

For instance, studies on related azaindazole derivatives have utilized molecular docking to investigate their interactions with cancer-related proteins such as Murine double minutes-2 (MDM2) and Peripheral benzodiazepine receptor (PBR). These simulations can reveal key binding interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the target protein. nih.gov The binding energy, calculated during docking, provides an estimate of the affinity of the ligand for the target. For example, in a study of 1-trityl-5-azaindazole derivatives, specific compounds showed a high number of binding interactions with active site amino acids like LEU43, GLN109, and PHE23 in the PBR receptor, with binding energies indicating strong affinity. Similarly, another compound from the same series exhibited significant bonding with GLN72 and HIS73 in the MDM2 receptor. This information is vital for the rational design of more potent and selective inhibitors.

The general workflow for molecular docking involves preparing the 3D structures of both the ligand and the target protein, followed by running the docking algorithm to generate various binding poses. ijpbs.com The results are then analyzed to identify the most favorable binding mode based on scoring functions that estimate the binding affinity. ijpbs.com

| Compound | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| Derivative 3a | PBR | LEU43, GLN109, ILE141 | -257.92 |

| Derivative 3c | MDM2 | GLN72, HIS73 | -359.20 |

| Derivative 5d | PBR | LYS140, PHE23, LEU30 | -286.37 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D-QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are essential for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely used to predict the activity of new chemical entities and to gain insights into the structural features that are crucial for their biological effects. nih.govmdpi.com

In a typical QSAR analysis, a dataset of compounds with known activities is used to develop a predictive model. nih.govresearchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. nih.govresearchgate.net These descriptors can be categorized as 1D, 2D, or 3D, depending on the level of structural information they encode. A statistical method, such as multiple linear regression (MLR), is then employed to build a model that relates the descriptors to the observed biological activity. nih.gov

The reliability and predictive power of a QSAR model are assessed through various validation techniques, including internal validation (cross-validation) and external validation using a separate test set of compounds. nih.govresearchgate.net Statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²) are used to evaluate the model's performance. nih.govresearchgate.net A high R² value indicates a good fit of the model to the training data, while a high Q² suggests good predictive ability. nih.govresearchgate.net

For derivatives of this compound, QSAR models can help identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that govern their activity. This knowledge can then be used to guide the synthesis of new analogs with improved potency.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are powerful computational tools that can assess the stability of the ligand-protein complex and provide deeper insights into the binding mechanism. nih.govnih.gov

ADMET Profiling and Pharmacokinetic Predictions

In the process of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates at an early stage. researchgate.netmemphis.edu Poor pharmacokinetic properties are a major cause of drug failure in clinical trials. researchgate.net In silico ADMET prediction tools have become indispensable for filtering out compounds with unfavorable profiles, thereby saving time and resources. researchgate.netmemphis.edu

Various computational models and software are available to predict a wide range of ADMET properties, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes. mdpi.com For instance, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. nih.gov

For derivatives of this compound, in silico ADMET profiling can predict their likely behavior in the body. For example, predictions on Caco-2 permeability can indicate the potential for oral absorption, while predictions of interactions with CYP enzymes can highlight the risk of drug-drug interactions. mdpi.com

| ADMET Property | Predicted Value/Outcome |

|---|---|

| Human Intestinal Absorption (%) | High (>90%) |

| Caco-2 Permeability (logPapp) | High (>0.9) |

| CYP2D6 Inhibition | Non-inhibitor |

| Lipinski's Rule of Five | Compliant |

Structure-Activity Relationship (SAR) Insights Specific to this compound Modifications

Impact of Substituents on Efficacy and Selectivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indazole ring and the ethanol (B145695) side chain. Structure-activity relationship (SAR) studies aim to systematically investigate how modifications to the chemical structure affect the compound's efficacy and selectivity towards its biological target.

For example, in the development of selective serotonin 5-HT2A receptor agonists, SAR studies of 2,5-dimethoxyphenylpiperidines revealed that subtle changes to the substituents on the phenyl ring and the piperidine nitrogen significantly influenced agonist activity and selectivity. nih.gov Similarly, for 1-aryl-2-aminoethanol derivatives, the nature of the aromatic moiety was found to have a greater impact on adrenergic activity than the structure of the ethanolamine side chain. nih.gov

Systematic modifications of the this compound scaffold, such as introducing different functional groups at various positions, can lead to the identification of key structural features required for optimal activity. This iterative process of synthesis and biological evaluation is fundamental to lead optimization in drug discovery.

Stereochemical Influence on Biological Activity

Chirality plays a crucial role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological properties. nih.govnih.gov The stereochemistry of a drug molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors. nih.govresearchgate.net

For molecules with one or more stereocenters, such as derivatives of this compound which may possess a chiral center at the carbon bearing the hydroxyl group, it is essential to investigate the biological activity of the individual stereoisomers. In many cases, one enantiomer is significantly more potent than the other, and in some instances, the less active enantiomer may even contribute to undesirable side effects. researchgate.net

Studies on other chiral compounds have demonstrated that stereochemistry can influence not only target binding but also pharmacokinetic properties such as cellular uptake. nih.govnih.gov For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. nih.govnih.gov Therefore, the stereochemical configuration of this compound derivatives is a critical factor to consider in their design and development as therapeutic agents.

Advanced Applications and Emerging Research Areas

Role in Fragment-Based Drug Design and Biomolecular Mimetics

Fragment-based drug design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach involves screening libraries of low-molecular-weight fragments (typically < 300 Da) to identify those that bind to a biological target. acs.orgnih.gov These initial hits, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent and selective drug candidates. acs.orgnih.gov

The aminoindazole scaffold, a core component of 2-(5-amino-1H-indazol-1-yl)ethanol, is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govresearchgate.netpnrjournal.comnih.gov This makes it an attractive fragment for inclusion in screening libraries. A notable application of the aminoindazole core is in the development of kinase inhibitors. acs.orgnih.govacs.orgnih.gov For instance, a fragment screening campaign against phosphoinositide-dependent kinase-1 (PDK1), a key enzyme in cancer signaling pathways, identified an aminoindazole fragment as a viable hit. acs.orgnih.govnih.gov Subsequent optimization of this fragment led to the discovery of potent and highly ligand-efficient PDK1 inhibitors. acs.orgnih.govnih.gov The 5-amino group and the indazole nitrogen atoms can form crucial hydrogen bond interactions with the kinase hinge region, a common binding motif for kinase inhibitors. acs.org

The concept of "scaffold hopping," where the core of a known active molecule is replaced with a structurally related but novel scaffold, is another area where this compound holds promise. nih.govresearchgate.netrsc.org The indazole ring is a well-established bioisostere of the indole (B1671886) nucleus, which is found in many biologically active natural products and drugs. nih.govresearchgate.netrsc.org This similarity allows for the transfer of binding interactions from an indole-based ligand to an indazole-based one, potentially leading to new intellectual property and improved pharmacological properties. For example, scaffold hopping from an indole-2-carboxylic acid scaffold to an indazole framework has been successfully employed to convert selective MCL-1 inhibitors into dual MCL-1/BCL-2 inhibitors, which could offer advantages in cancer therapy. nih.govresearchgate.netrsc.org Given that this compound contains the indazole core, it can be considered a valuable starting point for designing mimetics of biologically important indole-containing molecules.

Table 1: Application of the Aminoindazole Scaffold in Fragment-Based Drug Design

| Application Area | Target Class | Key Structural Feature | Representative Research Finding |

| Fragment-Based Drug Design (FBDD) | Protein Kinases (e.g., PDK1) | Aminoindazole core | Identification of an aminoindazole fragment as a hit for PDK1 inhibition, leading to potent inhibitors. acs.orgnih.govnih.gov |

| Scaffold Hopping | Various (e.g., anti-apoptotic proteins) | Indazole as an indole bioisostere | Successful conversion of a selective indole-based MCL-1 inhibitor to a dual MCL-1/BCL-2 inhibitor by replacing the indole with an indazole. nih.govresearchgate.netrsc.org |

Potential in Biosensing Technologies

The development of sensitive and selective biosensors is crucial for diagnostics, environmental monitoring, and various research applications. Fluorescent chemosensors, which signal the presence of a specific analyte through a change in their fluorescence properties, are a particularly important class of biosensors. The indazole scaffold and its derivatives have shown significant promise in this area. unigoa.ac.inresearchgate.netnih.govnih.gov

Indazole-based compounds can be engineered to act as fluorescent probes for various analytes, including metal ions. For instance, a fluorescent probe based on an indazole-fused rhodamine dye has been developed for the selective detection of mercury ions (Hg²⁺) in aqueous solutions and for cellular imaging. researchgate.net Another study reported a highly selective fluorescent probe for copper ions (Cu²⁺) based on a coumarin-indazole derivative. nih.gov The mechanism of sensing often involves the coordination of the metal ion to heteroatoms within the indazole structure, leading to a modulation of the fluorophore's electronic properties and a corresponding change in fluorescence intensity or wavelength.

The this compound molecule possesses features that make it an interesting candidate for the development of novel fluorescent probes. The amino group can act as a recognition site or be modified to introduce specific binding moieties for a target analyte. Furthermore, the electronic properties of the indazole ring can be tuned by the amino and ethanol (B145695) substituents, potentially leading to desirable photophysical properties such as a large Stokes shift and high quantum yield. The ethanol group, in particular, offers a site for further chemical modification, allowing for the attachment of other functional groups or for tethering the molecule to a solid support, which is often a requirement for the development of practical biosensor devices.

Table 2: Indazole Derivatives in Fluorescent Probe Development

| Probe Type | Target Analyte | Key Structural Component | Sensing Mechanism |

| Indazole-fused Rhodamine | Hg²⁺ | Indazole and Rhodamine | Spirolactam ring-opening upon Hg²⁺ binding, leading to fluorescence enhancement. researchgate.net |

| Coumarin-Indazole Hybrid | Cu²⁺ | Coumarin and Indazole | Coordination of Cu²⁺ leading to fluorescence quenching. nih.gov |

| Isoindole-Imidazole Hybrid | Zn²⁺ | Imidazole and Isoindole | Chelation-enhanced fluorescence (CHEF). nih.gov |

Development as Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in a cellular or in vivo context. nih.govrsc.org These tools are invaluable for target identification, validation, and for elucidating complex biological pathways. The indazole scaffold has been successfully utilized in the development of chemical probes for various targets. nih.govresearchgate.net

The established activity of aminoindazole derivatives as kinase inhibitors makes them excellent starting points for the development of chemical probes for this important class of enzymes. acs.orgnih.govacs.orgnih.gov A well-characterized, potent, and selective kinase inhibitor derived from the this compound scaffold could be used to probe the function of its target kinase in cellular signaling. To be a useful chemical probe, a compound should ideally be accompanied by a structurally similar but inactive control molecule to ensure that any observed biological effects are due to the inhibition of the intended target. nih.gov

The ethanol group of this compound provides a convenient handle for the attachment of reporter tags or affinity labels. For example, a biotin (B1667282) or a click chemistry handle could be appended to the ethanol group, allowing for the pull-down of the target protein from cell lysates and its subsequent identification by mass spectrometry. This approach is a cornerstone of chemical proteomics and is widely used for target deconvolution in drug discovery.

Furthermore, the development of PROTACs (PROteolysis TArgeting Chimeras) represents a new frontier in chemical biology, where small molecules are used to induce the degradation of a target protein rather than just inhibiting it. rsc.org A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The ethanol group on this compound could serve as an attachment point for a linker, enabling the conversion of an inhibitor into a potent and selective degrader of its target protein.

Table 3: Potential Applications of this compound in Chemical Probe Development

| Application | Strategy | Role of this compound |

| Target Validation | Development of selective inhibitors | Core scaffold for kinase inhibitors or other target classes. |

| Target Identification | Affinity-based protein profiling | The ethanol group serves as a handle for attaching affinity tags (e.g., biotin). |

| Protein Degradation | PROTAC development | The ethanol group acts as an attachment point for a linker to an E3 ligase ligand. |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

2-(5-amino-1H-indazol-1-yl)ethanol, with the chemical formula C₉H₁₁N₃O, is a heterocyclic compound featuring a bicyclic indazole core. sigmaaldrich.com The indazole ring system itself is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. rsc.orgrsc.org The primary academic and commercial interest in this compound stems from its utility as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. rsc.org

The structure of this compound provides a versatile platform for chemical modification. The amino group on the indazole ring can be functionalized to introduce various substituents, while the ethanol (B145695) side chain offers a handle for further synthetic transformations. This allows medicinal chemists to systematically modify the structure to optimize the potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Unexplored Synthetic Avenues for this compound

While the synthesis of this compound can be achieved through established methods, there remain several unexplored avenues that could offer improved efficiency, scalability, and access to a wider range of derivatives. The most common synthetic approach involves the N1-alkylation of a 5-substituted-1H-indazole. Typically, this would involve reacting 5-nitro-1H-indazole with a suitable 2-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, followed by the reduction of the nitro group to an amine. The regioselectivity of the N1-alkylation is a critical step, as the N2-alkylated isomer can also be formed. wuxibiology.com

Future research could focus on the development of more regioselective and environmentally friendly synthetic methods. For instance, the use of transition-metal-catalyzed C-H functionalization could provide a more direct and atom-economical route to substituted indazoles. researchgate.netrsc.org The direct C-H functionalization of the indazole core, bypassing the need for pre-functionalized starting materials, is a rapidly developing area of organic synthesis that could be applied to generate novel analogues of this compound. researchgate.netrsc.org Furthermore, the exploration of flow chemistry and enzymatic reactions could offer safer and more sustainable manufacturing processes for this important intermediate.

Untapped Biological Targets and Therapeutic Potential

The primary application of this compound to date has been in the synthesis of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of a range of kinases, including Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Jun N-terminal kinase (JNK). nih.govnih.gov These kinases are implicated in various aspects of cancer progression, such as cell cycle control, angiogenesis, and stress response.

However, the therapeutic potential of indazole-based compounds extends beyond kinase inhibition. The indazole scaffold has been shown to interact with a variety of other biological targets. For example, indazole derivatives have been explored as inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases, and as modulators of various receptors. wikipedia.org

Therefore, a significant area of future research lies in screening libraries of compounds derived from this compound against a broader range of biological targets. This could uncover novel therapeutic applications for this versatile scaffold in areas such as neurodegenerative disorders, inflammatory diseases, and infectious diseases. The inherent structural features of the aminoindazole core make it an attractive starting point for the design of new pharmacophores.

Advanced Computational and Mechanistic Studies for this compound Analogues

Computational chemistry and molecular modeling are playing an increasingly important role in modern drug discovery. biotech-asia.orgnih.govyoutube.com For analogues of this compound, these tools can provide valuable insights into their mechanism of action and guide the design of more potent and selective inhibitors.